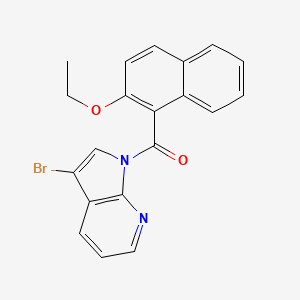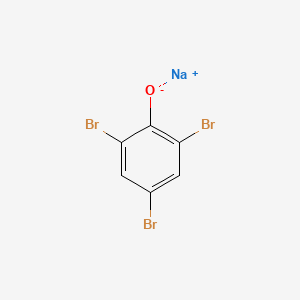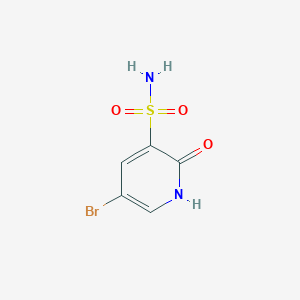![molecular formula C6H11BrO2Zn B8770177 Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is an organozinc compound with the chemical formula C6H11O2ZnBr. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in the preparation of various organic molecules, including pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is typically synthesized through a two-step process:
Reaction of Butanone with Bromopropanol: Initially, butanone reacts with bromopropanol to form hydroxybutanone.
Treatment with Basic Zinc Bromide: The hydroxybutanone is then treated with basic zinc bromide to yield 4-ethoxy-4-oxo-butylzinc bromide.
Industrial Production Methods
In industrial settings, the synthesis of 4-ethoxy-4-oxo-butylzinc bromide follows similar steps but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It is effective in promoting the addition of bromide ions to alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with 4-ethoxy-4-oxo-butylzinc bromide include halides, alkenes, and alkynes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity.
Major Products
The major products formed from reactions involving 4-ethoxy-4-oxo-butylzinc bromide include multi-substituted haloalkenes and various organic intermediates used in further synthetic steps .
Applications De Recherche Scientifique
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- has a wide range of applications in scientific research:
Biology: Its role in the synthesis of biologically active compounds makes it valuable in biological research.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The precise mechanism by which 4-ethoxy-4-oxo-butylzinc bromide exerts its effects is not fully elucidated. it is understood that the zinc bromide ions interact with substrate molecules, facilitating their reactivity and enhancing the efficiency of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethoxycarbonyl)propylzinc bromide
- 4-Ethoxy-4-oxobutylzinc chloride
- 4-Ethoxy-4-oxobutylzinc iodide
Uniqueness
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is unique due to its specific reactivity and the ability to form stable intermediates in organic synthesis. Its versatility in promoting various chemical reactions makes it a valuable reagent compared to similar compounds .
Propriétés
Formule moléculaire |
C6H11BrO2Zn |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
zinc;ethyl butanoate;bromide |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC[CH2-].[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B8770127.png)







![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)

